molecular formula C9H11N3O B1529827 1-(6-Aminopyridin-3-yl)pyrrolidin-2-one CAS No. 866620-34-0

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one

Cat. No.: B1529827
CAS No.: 866620-34-0
M. Wt: 177.2 g/mol
InChI Key: CTPYSIBFHAXDIM-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H11N3O It is known for its unique structure, which includes a pyrrolidinone ring attached to an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminopyridine moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolidinone or aminopyridine rings.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)pyrrolidin-2-one involves its interaction with molecular targets in biological systems. The aminopyridine moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one is unique due to its combined pyrrolidinone and aminopyridine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, an aminopyridine moiety, and is classified as a member of the pyrrolidinone family. Its unique structure suggests that it may interact with various biological targets, making it a subject of interest in pharmacological research.

Structural Features

FeatureDescription
Pyrrolidine Ring A five-membered ring containing nitrogen
Aminopyridine Moiety A pyridine ring substituted with an amino group
Functional Groups Contains carbonyl and amine groups

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly as inhibitors of specific enzymes such as myeloperoxidase (MPO). MPO is implicated in oxidative stress and inflammatory responses, making it a target for therapeutic intervention in diseases such as cardiovascular disorders and chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that derivatives of aminopyridines can inhibit MPO activity effectively. For instance, a related compound showed high oral bioavailability and was able to block MPO-dependent vasomotor dysfunction in rat models, indicating potential use in treating inflammatory diseases .

In Vivo Studies

In vivo studies on related compounds have shown promising results in mouse models. For example, one study reported that a similar aminopyridine derivative inhibited MPO activity effectively, demonstrating significant therapeutic potential in chronic inflammatory conditions .

Summary of Biological Activities

Activity TypeObservations
Enzyme Inhibition Effective against MPO, potentially reducing oxidative stress
Anti-inflammatory May alleviate symptoms in models of peritonitis and cardiovascular diseases
Bioavailability High oral bioavailability reported in related compounds

Case Studies and Research Findings

  • Myeloperoxidase Inhibition : A study focused on the inhibition of MPO by aminopyridine derivatives showed that these compounds could significantly reduce MPO activity in human plasma and animal models. This suggests their potential application in therapies targeting oxidative stress-related diseases .
  • Antiproliferative Activity : Research has indicated that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The structure-activity relationship (SAR) analysis revealed that modifications to the aminopyridine structure could enhance efficacy against specific cancer types .
  • Pharmacokinetics : Pharmacokinetic studies have shown that some related compounds possess good oral bioavailability and manageable half-lives, which are critical factors for drug development .

Properties

IUPAC Name

1-(6-aminopyridin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPYSIBFHAXDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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